molecular formula C22H23N3O2 B14149213 1,5-Dimethyl-N-{4-[phenyldiazenyl]phenyl}-3-oxatricyclo[3.3.0.02,6]octane-2-carboxamide CAS No. 1217882-99-9

1,5-Dimethyl-N-{4-[phenyldiazenyl]phenyl}-3-oxatricyclo[3.3.0.02,6]octane-2-carboxamide

Cat. No.: B14149213
CAS No.: 1217882-99-9
M. Wt: 361.4 g/mol
InChI Key: DOYLTBIQGRSLTM-UHFFFAOYSA-N
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Description

1,5-Dimethyl-N-{4-[phenyldiazenyl]phenyl}-3-oxatricyclo[33002,6]octane-2-carboxamide is a complex organic compound with a unique structure that includes a tricyclic core and a phenyldiazenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-N-{4-[phenyldiazenyl]phenyl}-3-oxatricyclo[3.3.0.02,6]octane-2-carboxamide typically involves multiple steps. One common method includes the cyclo condensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst . This reaction forms the pyrrole derivative, which can then be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-N-{4-[phenyldiazenyl]phenyl}-3-oxatricyclo[3.3.0.02,6]octane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

1,5-Dimethyl-N-{4-[phenyldiazenyl]phenyl}-3-oxatricyclo[3.3.0.02,6]octane-2-carboxamide has several scientific research applications:

    Chemistry: It is used in the synthesis of various heterocyclic compounds and as a precursor for more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-N-{4-[phenyldiazenyl]phenyl}-3-oxatricyclo[3.3.0.02,6]octane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways are still under investigation, but its unique structure suggests it could have multiple modes of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dimethyl-N-{4-[phenyldiazenyl]phenyl}-3-oxatricyclo[3.3.0.02,6]octane-2-carboxamide is unique due to its tricyclic core and the presence of both dimethyl and phenyldiazenyl groups. This combination of structural features gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1217882-99-9

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

1,5-dimethyl-N-(4-phenyldiazenylphenyl)-3-oxatricyclo[3.3.0.02,6]octane-2-carboxamide

InChI

InChI=1S/C22H23N3O2/c1-20-14-27-22(18(20)12-13-21(20,22)2)19(26)23-15-8-10-17(11-9-15)25-24-16-6-4-3-5-7-16/h3-11,18H,12-14H2,1-2H3,(H,23,26)

InChI Key

DOYLTBIQGRSLTM-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3C1(COC23C(=O)NC4=CC=C(C=C4)N=NC5=CC=CC=C5)C

Origin of Product

United States

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